2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11(8-12-6-7-17-9-12)15-14(16)10-18-13-4-2-3-5-13/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDXFVLTBNPAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CSC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Coupling of the two fragments: The final step involves coupling the cyclopentylthio and furan fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopentylthio group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with several patented and synthesized acetamide derivatives (Table 1). Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The cyclopentylthio group in the target compound is less electron-withdrawing compared to the trifluoroacetyl group in ’s analog, which may influence reactivity and solubility .
- Heterocyclic Diversity: The furan ring (target compound) offers π-electron-rich properties, contrasting with the indole/quinoline systems in ’s analogs, which are bulkier and more lipophilic .
Physicochemical Properties
While experimental data for the target compound is sparse, computational methods (e.g., density-functional theory, as in ) predict its properties relative to analogs:
Table 2: Predicted Physicochemical Properties
Notes:
Biological Activity
2-(Cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a cyclopentylthio group and a furan ring. Its unique structure suggests potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide. Its molecular formula is , and it features distinct functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₂S |
| Molecular Weight | 273.39 g/mol |
| IUPAC Name | 2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves several key steps:
- Formation of Cyclopentylthio Group : Reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.
- Introduction of Furan Ring : Utilizing Friedel-Crafts acylation with furan and an acyl chloride.
- Coupling : Employing coupling reagents like EDCI in the presence of a base to link the cyclopentylthio and furan fragments.
The biological activity of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The cyclopentylthio group may enhance lipophilicity, facilitating membrane penetration, while the furan ring could participate in π-stacking interactions with aromatic residues in target proteins.
Cytotoxicity Studies
A study involving structurally related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines, notably A549 (lung cancer) and BJ (normal fibroblast) cells . The findings revealed that certain derivatives exhibited selectivity towards malignant cells, indicating that modifications at specific positions could enhance therapeutic efficacy.
Case Studies
- Antioxidant Evaluation : In a comparative study, compounds similar to 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide were assessed for their ability to scavenge free radicals using various assays (e.g., DPPH, ABTS). Results indicated that modifications to the thio group significantly influenced antioxidant capacity .
- Cytotoxicity Assessment : A series of thiazole-catechol hybrids were synthesized and tested for cytotoxic effects on A549 cells. The most potent compounds demonstrated IC50 values significantly lower than gefitinib, a standard anticancer drug, suggesting promising therapeutic potential .
Q & A
Basic: What synthetic strategies ensure high-purity synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the furan-3-yl-propan-2-amine intermediate via reductive amination of furan-3-carbaldehyde with isopropylamine under hydrogenation conditions. The cyclopentylthioacetamide moiety is introduced via nucleophilic substitution using cyclopentanethiol and chloroacetyl chloride .
- Reaction Optimization : Maintain strict control of temperature (e.g., 0–5°C during thiol addition to prevent side reactions) and pH (neutral to slightly basic conditions for amide bond formation). Use anhydrous solvents like tetrahydrofuran (THF) or acetonitrile to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the cyclopentylthio group (δ 1.5–2.0 ppm for cyclopentyl protons; δ 40–45 ppm for thioether carbon) and the furan-3-yl-propan-2-yl moiety (δ 6.2–6.5 ppm for furan protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H] at m/z 322.1543 for CHNOS) and fragment patterns consistent with cleavage at the acetamide bond .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1550 cm) .
Advanced: How can reaction yields be optimized for introducing the cyclopentylthio group?
Methodological Answer:
- Catalyst Selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance thiol reactivity in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of the thiol intermediate, reducing aggregation and side-product formation .
- Kinetic Monitoring : Track reaction progress via thin-layer chromatography (TLC) every 30 minutes. Terminate the reaction at 85–90% conversion to avoid retro-thioetherification .
Advanced: How should researchers address contradictory spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine -NMR with 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals, particularly in the cyclopentyl and furan regions .
- Dynamic Effects : Consider rotameric equilibria in the acetamide group (e.g., restricted rotation causing split signals). Use variable-temperature NMR to coalesce peaks and confirm assignment .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
Advanced: What functional groups in this compound are most critical for its biological activity?
Methodological Answer:
- Thioether Linkage : The cyclopentylthio group enhances lipophilicity, facilitating membrane penetration. Comparative studies with oxygen/selenium analogs show reduced activity, highlighting sulfur’s role in target binding .
- Furan-3-yl Moiety : The furan ring’s oxygen atom participates in hydrogen bonding with enzymatic targets (e.g., cytochrome P450 isoforms). Methylation of the furan oxygen abolishes activity in vitro .
- Acetamide Backbone : Structure-activity relationship (SAR) studies reveal that N-alkylation (e.g., replacing propan-2-yl with bulkier groups) decreases solubility but increases receptor affinity .
Advanced: How can researchers design experiments to evaluate the compound’s metabolic stability?
Methodological Answer:
- In Vitro Liver Microsome Assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) at 37°C. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) using first-order kinetics .
- Cytochrome P450 Inhibition Screening : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorogenic substrates. IC values >10 µM suggest low risk of drug-drug interactions .
- Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .
Advanced: What computational methods predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with voltage-gated sodium channels (e.g., Na1.7). The cyclopentylthio group shows hydrophobic contacts with Leu-395 and Val-891 residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the acetamide-target complex. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Free Energy Calculations : Apply the MM-PBSA method to estimate binding free energy (ΔG). Values ≤ -8 kcal/mol suggest high affinity .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS pH 7.4). Use co-solvents like PEG-400 (20% v/v) or cyclodextrin complexes for in vivo studies .
- Stability : Degrades rapidly in acidic conditions (t <1 hour at pH 2). Store lyophilized at -20°C under nitrogen to prevent oxidation of the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
